2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid
Description
2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is significant in the field of peptide synthesis and other organic synthesis applications due to its stability and ease of removal under acidic conditions .
Properties
IUPAC Name |
4-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-6-9(7-2)8-10(11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYXUHFFVZRMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid typically involves the protection of the amino group of 4-ethylhexanoic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptide derivatives, and various substituted amino acid derivatives.
Scientific Research Applications
Peptide Synthesis
Overview
Boc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS) due to their stability and ease of deprotection. The tert-butoxycarbonyl (Boc) group provides a protective mechanism that allows for selective reactions without interfering with other functional groups.
Case Study
A study demonstrated the utility of Boc-protected amino acids in the synthesis of dipeptides using ionic liquids as solvents. The research highlighted that Boc-amino acid ionic liquids could enhance the efficiency of amide bond formation without the need for additional bases, achieving satisfactory yields within minutes . This method showcases the versatility of Boc-amino acids in facilitating rapid peptide synthesis.
Drug Development
Overview
In medicinal chemistry, Boc-amino acids play a crucial role in the design and development of pharmaceutical compounds. Their ability to form stable structures makes them ideal candidates for drug formulation.
Case Study
Research involving the incorporation of 2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid into drug molecules has shown promising results in enhancing bioavailability and therapeutic efficacy. For instance, compounds derived from this amino acid have been investigated for their potential as inhibitors in various biochemical pathways, demonstrating significant biological activity .
Overview
Bioconjugation techniques often utilize Boc-protected amino acids to attach biomolecules to surfaces or other molecules. This application is particularly relevant in the development of targeted drug delivery systems and diagnostic agents.
Case Study
A recent investigation into bioconjugation strategies employed this compound as a linker for attaching therapeutic agents to antibodies. The study reported enhanced targeting capabilities and reduced off-target effects, underscoring the compound's utility in precision medicine .
Mechanism of Action
The mechanism of action of 2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the free amino group can engage in various biochemical and chemical processes, such as peptide bond formation and nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-Butoxy)carbonyl]amino}-4-methoxybutanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid
Uniqueness
2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid is unique due to its specific structure, which includes an ethyl group on the hexanoic acid backbone. This structural feature can influence its reactivity and the types of derivatives that can be synthesized from it. Additionally, the presence of the Boc group provides stability and ease of removal, making it a versatile compound in organic synthesis.
Biological Activity
2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid, commonly referred to as Boc-Lysine, is a derivative of lysine that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility, making it useful in various biochemical applications, particularly in peptide synthesis and drug development.
The biological activity of Boc-Lysine is primarily attributed to its role as a building block in peptide synthesis. The Boc group protects the amine functionality during synthesis, allowing for selective reactions that can lead to biologically active peptides. Once incorporated into peptides, Boc-Lysine can influence various biological pathways, including cell signaling and protein interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of Boc-Lysine derivatives. Research indicates that compounds containing the Boc group exhibit enhanced activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of Boc-Lysine have been shown to disrupt bacterial cell membranes, leading to cell lysis and death .
Anticancer Activity
Boc-Lysine derivatives have also been investigated for their potential anticancer activity. In vitro studies demonstrate that certain Boc-Lysine-based peptides can induce apoptosis in cancer cells through the activation of caspase pathways. This effect is particularly noted in breast and colon cancer cell lines . The mechanism appears to involve the modulation of signaling pathways related to cell growth and survival.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several Boc-Lysine derivatives. The results indicated that compounds with longer alkyl chains exhibited significantly higher antibacterial activity compared to shorter chains. The study concluded that structural modifications could enhance the therapeutic potential of these compounds against resistant bacterial strains .
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Boc-Lysine Derivative A | 32 | Antibacterial |
| Boc-Lysine Derivative B | 16 | Antibacterial |
| Boc-Lysine Derivative C | 64 | Antibacterial |
Case Study 2: Anticancer Properties
Another significant study explored the anticancer properties of a specific Boc-Lysine derivative in human cancer cell lines. The derivative was found to inhibit cell proliferation by inducing G1 phase arrest and promoting apoptosis through mitochondrial pathways. This research suggests that modifying the Boc-Lysine structure could lead to more potent anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid, and how can intermediates be characterized?
- Synthesis : Utilize tert-butoxycarbonyl (Boc) protection for the amino group, followed by coupling with 4-ethylhexanoic acid precursors. A typical approach involves Boc-anhydride [(Boc)₂O] under basic conditions (e.g., NaHCO₃) to protect the amine, then coupling via carbodiimide reagents (e.g., EDC/HOBt) to form the carboxylic acid linkage .
- Characterization : Confirm intermediates using ¹H/¹³C NMR (e.g., Boc group signals at δ ~1.4 ppm for tert-butyl protons) and HPLC (≥95% purity as per product standards in ). Mass spectrometry (ESI-MS) can validate molecular weight .
Q. How does the Boc-protecting group influence the compound’s solubility and stability during storage?
- Solubility : The Boc group enhances lipophilicity, making the compound soluble in organic solvents (e.g., DCM, THF) but less soluble in aqueous buffers. Adjust solvent systems (e.g., DMF/water mixtures) for reactions .
- Stability : Store at –20°C under inert atmosphere to prevent Boc deprotection by moisture or acids. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) to detect free amine formation .
Q. What analytical techniques are critical for verifying the stereochemical integrity of the chiral center in this compound?
- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis to confirm enantiomeric excess. Compare retention times with authentic standards .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the Boc-protected amine and 4-ethylhexanoic acid under varying reaction conditions?
- Optimization : Screen coupling agents (e.g., DCC vs. EDC) and catalysts (DMAP vs. HOBt) in anhydrous DMF. Monitor reaction progress via FT-IR for carbonyl (C=O) stretching (~1700 cm⁻¹) and amine disappearance. Higher yields (>80%) are achieved with EDC/HOBt at 0–5°C to suppress racemization .
- Troubleshooting : If yields drop below 60%, check for residual moisture (via Karl Fischer titration) or Boc group instability under prolonged heating .
Q. What strategies mitigate racemization during the synthesis of this compound, particularly in peptide chain elongation?
- Racemization Control : Use low-temperature coupling (0–4°C) and minimize basic conditions. Incorporate additives like Oxyma Pure® to suppress base-induced epimerization. Confirm stereochemistry via NOESY NMR for spatial proton correlations .
Q. How do conflicting reports on the compound’s reactivity in solid-phase peptide synthesis (SPPS) arise, and how can they be resolved?
- Data Contradictions : Variability in resin swelling (e.g., Wang vs. Rink amide resins) and cleavage conditions (TFA concentration) may alter reactivity. Perform comparative studies using standardized resins and monitor deprotection kinetics via LC-MS .
- Resolution : Pre-activate the carboxylic acid with HATU/DIPEA for 10 minutes before resin loading, ensuring >90% incorporation efficiency .
Q. What are the implications of the ethylhexanoic acid side chain on the compound’s conformational flexibility in drug-target interactions?
- Conformational Analysis : Molecular dynamics (MD) simulations (e.g., AMBER force field) reveal that the ethylhexanoic chain adopts a semi-rigid, hydrophobic conformation, enhancing binding to pocket residues in enzyme targets (e.g., proteases). Validate with X-ray crystallography of co-crystalized complexes .
Methodological Considerations
Q. How can researchers validate the compound’s purity and identity when commercial standards are unavailable?
- Purity Validation : Use orthogonal methods: (1) Reverse-phase HPLC (C18 column, acetonitrile/water gradient), (2) ¹H NMR integration for impurity quantification, and (3) elemental analysis (%C, %H, %N within ±0.4% of theoretical values) .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high enantiomeric purity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
